

A Comparative Guide to the Structural Validation of 4-[(Methylamino)methyl]phenol

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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of **4-[(Methylamino)methyl]phenol**, a key phenolic amine. To provide a practical context, its analytical characteristics will be compared with its well-studied structural isomer, p-synephrine. This comparison will highlight the subtle yet critical differences in their analytical signatures, offering a framework for robust structural elucidation.

The structural integrity of a molecule is paramount, as even minor variations, such as positional isomerism, can lead to significant differences in pharmacological and toxicological profiles. This guide is structured to not only present analytical techniques but also to explain the underlying principles and the rationale behind experimental design, ensuring a self-validating approach to structural confirmation. All protocols and claims are supported by authoritative sources to ensure trustworthiness and scientific validity.

The Challenge of Isomerism: 4-[(Methylamino)methyl]phenol vs. p-Synephrine

4-[(Methylamino)methyl]phenol and p-synephrine are structural isomers with the same molecular formula ($C_8H_{11}NO$ for the neutral species of **4-[(Methylamino)methyl]phenol** and $C_9H_{13}NO_2$ for p-synephrine) but different arrangements of atoms. This seemingly small difference presents a significant analytical challenge, requiring a multi-technique approach for definitive identification.

Orthogonal Analytical Approaches for Structural Validation

A robust validation of molecular structure relies on the principle of orthogonality, where multiple analytical techniques based on different physicochemical principles are employed. This ensures that the conclusion is not dependent on a single method, thereby minimizing the risk of misidentification. The primary techniques for the structural elucidation of small organic molecules like **4-[(Methylamino)methyl]phenol** include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are indispensable for structural validation.

Caption: Workflow for structural validation using NMR spectroscopy.

The following table presents a comparison of the predicted ^1H and ^{13}C NMR chemical shifts for **4-[(Methylamino)methyl]phenol** with experimental data for p-synephrine. The predicted data for **4-[(Methylamino)methyl]phenol** is sourced from PubChem.[\[1\]](#)

Assignment	4- [(Methylamino)methyl] phenol (Predicted)	p-Synephrine (Experimental)	Rationale for Differences
¹H NMR (δ, ppm)			
Aromatic (H-2, H-6)	~7.1	~7.1	Similar chemical environment.
Aromatic (H-3, H-5)	~6.7	~6.7	Similar chemical environment.
-CH ₂ -	~3.6	~2.5 (CH ₂)	The benzylic protons in 4-[(Methylamino)methyl] phenol are deshielded due to the adjacent nitrogen. The methylene protons in p-synephrine are further from the hydroxyl group.
-CH(OH)-	N/A	~4.6	The presence of a hydroxyl group on the benzylic carbon in p-synephrine causes a significant downfield shift.
-NH-CH ₃	~2.3	~2.2	Similar chemical environment.
-OH (phenolic)	~9.3	~9.4	Similar acidic phenolic proton.
-OH (alcoholic)	N/A	~5.0	Unique to p-synephrine.
¹³C NMR (δ, ppm)			

C-1	~156	~156	Carbon attached to the phenolic hydroxyl group.
C-2, C-6	~129	~128	Aromatic carbons ortho to the substituent.
C-3, C-5	~115	~115	Aromatic carbons meta to the substituent.
C-4	~130	~133	Aromatic carbon para to the hydroxyl group.
-CH ₂ -	~55	~37	The benzylic carbon in 4-[(Methylamino)methyl] phenol is deshielded by the adjacent nitrogen.
-CH(OH)-	N/A	~71	The carbon bearing the hydroxyl group in p-synephrine is significantly deshielded.
-NH-CH ₃	~36	~36	Similar chemical environment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Caption: Workflow for structural validation using mass spectrometry.

The expected fragmentation patterns for **4-[(Methylamino)methyl]phenol** (predicted) and p-synephrine (experimental) are distinct.

Analysis	4-[(Methylamino)methyl]phenol (Predicted)	p-Synephrine (Experimental)	Rationale for Differences
Molecular Ion $[M+H]^+$	m/z 138.0913	m/z 168.1022	Different molecular weights due to the additional hydroxyl group in p-synephrine.
Key Fragments	m/z 121 (loss of NH_2CH_3)	m/z 150 (loss of H_2O)	The benzylic cleavage is favored in 4-[(Methylamino)methyl]phenol. The loss of water from the alcoholic hydroxyl is a characteristic fragmentation for p-synephrine.
m/z 91 (tropylium ion)	m/z 107 (hydroxytropylium ion)	The formation of the tropylium ion is common for benzyl compounds. The presence of the phenolic hydroxyl group leads to the hydroxytropylium ion in p-synephrine.	

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Functional Group	4- [(Methylamino)methyl] phenol (Expected Wavenumber, cm^{-1})	p-Synephrine (Expected Wavenumber, cm^{-1})	Key Differentiator
O-H Stretch (phenolic)	3400-3200 (broad)	3400-3200 (broad)	Both have a phenolic hydroxyl group.
O-H Stretch (alcoholic)	N/A	3500-3200 (broad)	The presence of an alcoholic hydroxyl group in p-synephrine will contribute to the broadness and potentially show a distinct peak.
N-H Stretch (secondary amine)	3500-3300 (weak to medium)	3500-3300 (weak to medium)	Both have a secondary amine.
C-H Stretch (aromatic)	3100-3000	3100-3000	Characteristic of the benzene ring.
C-H Stretch (aliphatic)	3000-2850	3000-2850	Both have methyl and methylene groups.
C=C Stretch (aromatic)	1600-1450	1600-1450	Characteristic of the benzene ring.
C-O Stretch (phenolic)	1260-1180	1260-1180	Both have a phenolic C-O bond.
C-O Stretch (alcoholic)	N/A	1150-1050	The presence of a secondary alcohol in p-synephrine will show a characteristic C-O stretch in this region.

High-Performance Liquid Chromatography (HPLC): Purity and Isomer Separation

HPLC is a powerful technique for assessing the purity of a compound and for separating it from its isomers and impurities.

Caption: Workflow for purity assessment and isomer separation by HPLC.

The separation of **4-[(Methylamino)methyl]phenol** from its isomers, including p-synephrine, can be achieved using reversed-phase HPLC. Due to the difference in polarity (p-synephrine being more polar due to the additional hydroxyl group), they will have different retention times.

Parameter	4-[(Methylamino)methyl]phenol	p-Synephrine	Expected Chromatographic Behavior
Polarity	Less polar	More polar	p-Synephrine will elute earlier than 4-[(Methylamino)methyl]phenol under typical reversed-phase conditions.
Retention Time	Longer	Shorter	The exact retention times will depend on the specific method (column, mobile phase, flow rate, etc.).
UV λ_{max}	~275 nm	~275 nm	Both compounds have a similar chromophore and are expected to have a similar UV absorbance maximum.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of **4-[(Methylamino)methyl]phenol** and its comparison with p-synephrine.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.
- Data Analysis: Calibrate the spectra using the residual solvent peak. Identify the chemical shifts, integration values (for ¹H), and coupling constants.

Protocol 2: LC-MS

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~10 µg/mL with the initial mobile phase.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation (e.g., 5% B to 95% B over 15 minutes).

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range:m/z 50-500.
 - Fragmentation: For MS/MS, select the precursor ion and apply collision-induced dissociation (CID) to obtain the product ion spectrum.
- Data Analysis: Analyze the total ion chromatogram (TIC) and the mass spectra to determine the retention time, molecular weight, and fragmentation pattern.

Protocol 3: FTIR Spectroscopy

- Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural validation of **4-[(Methylamino)methyl]phenol** requires a multi-faceted analytical approach. While predicted data provides a strong indication of its spectral properties, a direct comparison with the experimental data of a closely related isomer like p-synephrine is invaluable for unambiguous identification. The distinct differences in their NMR spectra, mass spectrometric fragmentation patterns, and HPLC retention times provide a robust basis for differentiation. By employing the orthogonal techniques and systematic workflows outlined in this guide, researchers can confidently validate the structure of **4-[(Methylamino)methyl]phenol** and ensure the integrity of their scientific findings. Adherence to established validation guidelines from regulatory bodies such as the FDA and ICH is crucial for work intended for drug development and regulatory submission.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

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